molecular formula C19H22FNO B291831 N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide

N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide

Cat. No. B291831
M. Wt: 299.4 g/mol
InChI Key: KWUNIUJSMYIZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide, also known as FUB-APINACA, is a synthetic cannabinoid that has gained attention in recent years due to its psychoactive effects. It belongs to the group of indazole-based synthetic cannabinoids and has been found in various herbal blends and e-cigarette liquids.

Mechanism of Action

N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide acts as a full agonist of the CB1 and CB2 receptors, binding to them with high affinity and activating downstream signaling pathways. This results in the modulation of various physiological processes, including neurotransmitter release, ion channel activity, and gene expression. The exact mechanisms underlying the psychoactive effects of N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide are still not fully understood and require further investigation.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide has been shown to induce a range of physiological and behavioral effects in animal models, including hypothermia, catalepsy, and locomotor suppression. It has also been found to affect the release of various neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood and cognition. N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide has been reported to have a higher potency and longer duration of action than other synthetic cannabinoids such as JWH-018 and AB-FUBINACA.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB1 and CB2 receptors, which allows for the investigation of specific physiological processes. It also has a longer duration of action than other synthetic cannabinoids, which can be useful for studying the long-term effects of cannabinoid receptor activation. However, N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide has several limitations, including its potential toxicity and the lack of standardized protocols for its use in animal models.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide, including the investigation of its potential therapeutic applications for anxiety and psychotic disorders. Further studies are also needed to elucidate the exact mechanisms underlying its psychoactive effects and to develop standardized protocols for its use in laboratory experiments. Additionally, the potential toxicity and long-term effects of N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide need to be thoroughly investigated to ensure its safety for human use.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide involves the reaction of 2-(4-isobutylphenyl)propanoic acid with 3-fluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with indazole-3-carboxylic acid chloride to form the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide has been used in scientific research to investigate its pharmacological properties and potential therapeutic applications. It has been found to have high affinity and potency for the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain perception, appetite regulation, and immune function. N-(3-fluorophenyl)-2-(4-isobutylphenyl)propanamide has also been shown to have anxiolytic and antipsychotic effects in animal models, suggesting its potential as a treatment for anxiety and psychotic disorders.

properties

Molecular Formula

C19H22FNO

Molecular Weight

299.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C19H22FNO/c1-13(2)11-15-7-9-16(10-8-15)14(3)19(22)21-18-6-4-5-17(20)12-18/h4-10,12-14H,11H2,1-3H3,(H,21,22)

InChI Key

KWUNIUJSMYIZLU-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC=C2)F

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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